molecular formula C6H7N B1241545 1H-Pyrrole, 3-ethenyl- CAS No. 71580-34-2

1H-Pyrrole, 3-ethenyl-

Cat. No.: B1241545
CAS No.: 71580-34-2
M. Wt: 93.13 g/mol
InChI Key: PLXFPCQGPZECLF-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-ethenyl- is an organic compound with the molecular formula C6H7N It is a derivative of pyrrole, where the hydrogen atom at the third position is replaced by an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 3-ethenyl- can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetylene in the presence of a catalyst. Another method includes the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water, catalyzed by iron (III) chloride . The reaction conditions typically involve mild temperatures and the use of solvents like toluene or ethanol.

Industrial Production Methods: In industrial settings, the production of 1H-Pyrrole, 3-ethenyl- often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize byproducts. The use of continuous flow reactors and advanced catalytic systems, such as those involving manganese or copper catalysts, is common .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 3-ethenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-ethenyl- involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole, 3-ethenyl- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its parent compound and other derivatives. This makes it particularly valuable in synthetic chemistry and material science .

Properties

IUPAC Name

3-ethenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-2-6-3-4-7-5-6/h2-5,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXFPCQGPZECLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433658
Record name 1H-Pyrrole, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71580-34-2
Record name 1H-Pyrrole, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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